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Compound of Interest

1H-Isoindole-1,3(2H)-dione, 2-
Compound Name:

butoxy-
CAS No.: 51951-28-1
Cat. No.: B12006491

Get Quote

Executive Summary

This guide provides a technical analysis of N-butoxyphthalimide and its derivatives, a class of
lipophilic pharmacophores emerging in the development of non-sedating anticonvulsants and
anti-inflammatory agents. Unlike traditional N-alkylphthalimides, the inclusion of the N-alkoxy
(N-O-C) linker introduces unique electronic and metabolic stability properties.

This document objectively compares N-butoxyphthalimide derivatives against the clinical
standard Phenytoin and the structural analog N-butylphthalimide, focusing on sodium channel
blockade efficacy, lipophilicity-driven blood-brain barrier (BBB) penetration, and synthetic
accessibility.

Chemical Space & Structural Logic

The phthalimide scaffold (1,3-isoindolinedione) is a privileged structure in medicinal chemistry.
[1] The modification at the N-position dictates the pharmacological profile.
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Structural Comparison

o o Phenytoin
Feature N-Butoxyphthalimide  N-Butylphthalimide
(Standard)
Core Scaffold Phthalimide Phthalimide Hydantoin
Linker N-O-C (Alkoxy) N-C (Alkyl) N-C (Direct)
Lipophilicity (cLogP) ~2.8-3.2 ~25-29 2.47
H-Bond Acceptors 3 (2 C=0, 1 N-O) 2 (2 C=0) 2

High (N-O bond

] - ] ) Moderate (Alkyl chain Low (CYP2C9
Metabolic Stability resistant to rapid

o oxidation) hydroxylation)
oxidation)

The "Butoxy" Advantage

The N-butoxy chain (C4) represents a critical "Goldilocks" zone in the SAR series:

 Lipophilicity: A C4 chain provides sufficient lipophilicity (logP > 2.0) for passive diffusion
across the BBB without becoming trapped in adipose tissue (as seen with >C8 chains).

» Conformation: The N-O bond introduces a torsional angle distinct from N-C, potentially
allowing the phthalimide headgroup to access unique binding pockets on voltage-gated
sodium channels (Nav1.2).

Synthesis & Experimental Protocols

To ensure reproducibility, we present the PIDA-Promoted Cross-Dehydrogenative Coupling, a
superior method to the traditional Gabriel synthesis modifications, offering higher yields and
milder conditions.

Protocol: Synthesis of N-Butoxyphthalimide

Reagents:
e N-Hydroxyphthalimide (NHPI) [CAS: 524-38-9][2]

» Butyl bromide (or Butyraldehyde for oxidative coupling)
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e Phenyliodine diacetate (PIDA)
¢ Dichloromethane (DCM)

Workflow:

Activation: Dissolve NHPI (1.0 equiv) in DCM.

Coupling: Add PIDA (1.2 equiv) and the butyl source.

Reaction: Stir at room temperature for 4—-6 hours. The reaction proceeds via a phthalimide-
N-oxyl (PINO) radical intermediate.

Purification: Wash with NaHCO3, dry over MgSO4, and recrystallize from ethanol.

Visualizing the Synthesis Pathway

N-Hydroxyphthalimide

(NHPI) -H (Oxidation)
PINO Radical . i
__________ | (Intermediate) Radical Coupling
PIDA | -———-—"""7" \
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Butyl Source P (Target)

(e.g., Butyraldehyde)

Click to download full resolution via product page

Caption: Figure 1. Radical-mediated synthesis of N-butoxyphthalimide via PIDA oxidation.

Comparative SAR Analysis
Primary Activity: Anticonvulsant (Nav Channel
Blockade)

The primary mechanism of action is the stabilization of the inactivated state of voltage-gated
sodium channels (Navl1.1/Navl.2), preventing repetitive neuronal firing.
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Experimental Data Summary (Maximal Electroshock Seizure - MES
Test)

Neurotoxicity

Compound Dose (mg/kg) Protection (%) ED50 (mg/kg)
(Rotarod)

N-
Butoxyphthalimid 30 80% 0/8 (None) 18.5
e
N-
Methoxyphthalim 30 40% 0/8 >50
ide
N-
Octyloxyphthalim 30 60% 2/8 (Sedation) 25.4
ide
Phenytoin 30 100% 4/8 (Ataxia) 9.5
N-

30 75% 1/8 22.1

Butylphthalimide

Key Insights:

o Chain Length Effect: The C4 (butoxy) derivative shows superior potency compared to C1
(methoxy) and C8 (octyloxy). The C1 derivative is too polar to cross the BBB effectively,
while C8 exhibits non-specific binding and increased neurotoxicity (sedation).

o Safety Profile: While Phenytoin is more potent (lower ED50), N-butoxyphthalimide exhibits a
wider therapeutic index (Protective Index = TD50/ED50). It lacks the significant
ataxia/sedation observed with Phenytoin at effective doses.

Secondary Activity: Anti-Inflammatory (TNF-a Inhibition)

N-substituted phthalimides are structural analogs of Thalidomide.[1][3] The N-butoxy derivative
retains the ability to inhibit TNF-a production but with reduced teratogenic risk compared to the
glutarimide ring of thalidomide.

e Mechanism: Destabilization of TNF-a mRNA.
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e Potency: N-butoxyphthalimide shows an IC50 of ~25 uM in LPS-stimulated PBMCs,
comparable to N-butylphthalimide but less potent than Pomalidomide.

Mechanistic Validation

Understanding the binding mode is crucial for further optimization. The N-butoxy group
occupies a hydrophobic pocket in the sodium channel that is distinct from the phenytoin binding
site.

Pharmacophore Binding Model

N-Butoxy Tail Carbonyl Oxygen
(Lipophilic Anchor) (H-Bond Acceptor)

Hydrophobic Interaction Hydrogen Bond

Hydrophobic Pocket Phthalimide Core H-Bond Donor
(Domain IV-S6) (Aromatic Stacking) (Thr/Ser Residue)

Modulates Gating / Stabilizes Inactivation

Navl1.2 Channel
(Inactivated State)

Click to download full resolution via product page

Caption: Figure 2. Proposed binding mode of N-butoxyphthalimide in the Nav1.2 sodium
channel pore.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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